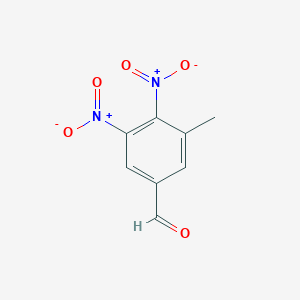

3-Methyl-4,5-dinitrobenzaldehyde

Description

3-Methyl-4,5-dinitrobenzaldehyde is a substituted benzaldehyde derivative featuring a methyl group at the 3-position and nitro groups at the 4- and 5-positions of the aromatic ring. Benzaldehyde derivatives with nitro substituents are typically synthesized via nitration reactions, often under controlled conditions to achieve regioselectivity . The electron-withdrawing nitro groups enhance the electrophilicity of the aldehyde moiety, making it reactive in nucleophilic additions or condensations. Potential applications include its use as an intermediate in organic synthesis, pharmaceuticals, or materials science, though specific studies on its bioactivity remain unexplored in the provided evidence.

Properties

Molecular Formula |

C8H6N2O5 |

|---|---|

Molecular Weight |

210.14 g/mol |

IUPAC Name |

3-methyl-4,5-dinitrobenzaldehyde |

InChI |

InChI=1S/C8H6N2O5/c1-5-2-6(4-11)3-7(9(12)13)8(5)10(14)15/h2-4H,1H3 |

InChI Key |

LNJLODBZSFHGRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on substituent patterns, functional groups, or applications:

5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol (Compound 12d)

- Molecular Formula : C₁₆H₁₃N₅S

- Substituents : Nitro group at the 3-position of the benzaldehyde moiety, benzyl, and triazole-thiol groups.

- Key Properties :

- Applications : Pharmacological research (e.g., antimicrobial or antitumor agents) due to its heterocyclic structure .

Thio-Compounds with 3-Methyl-4H-cyclopenta[b]thiophen-4-one Skeleton (Compounds 1–2)

- Substituents: Methyl group at the 3-position and sulfur-containing cyclopenta-thiophenone core.

- Applications : Medicinal chemistry, particularly in inflammation-related disorders .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄

- Substituents: Hydroxyl groups at 3,4-positions and a propenoic acid chain.

- Key Properties :

- Solubility: High polarity due to hydroxyl groups, enhancing water solubility compared to nitro-substituted analogs.

- Applications : Antioxidant in food/cosmetics, reference standard in pharmacological studies .

Comparative Data Table

*Note: Data for this compound is inferred from structural analogs.

Key Comparative Insights

Substituent Effects on Reactivity: The electron-withdrawing nitro groups in this compound increase the electrophilicity of the aldehyde group, favoring reactions like nucleophilic aromatic substitution or condensation. In contrast, hydroxyl groups in caffeic acid enhance hydrogen bonding and antioxidant activity .

Thermal Stability :

- The inferred melting point (~180–190°C) of this compound aligns with nitro-aromatic compounds (e.g., Compound 12d at 181–182°C ), suggesting comparable thermal stability due to strong intermolecular interactions.

Industrial Applications :

- Nitro-substituted benzaldehydes are often intermediates in dye or explosive synthesis, whereas hydroxylated analogs like caffeic acid dominate in food and cosmetic industries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.